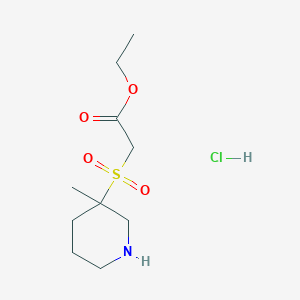

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride

Description

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride is a synthetic organic compound characterized by a sulfonyl group attached to a 3-methylpiperidine ring, which is further linked to an ethyl acetate moiety via a methylene bridge. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in neurological and metabolic pathways. Its synthesis typically involves sulfonylation of 3-methylpiperidine derivatives followed by esterification and salt formation .

Properties

Molecular Formula |

C10H20ClNO4S |

|---|---|

Molecular Weight |

285.79 g/mol |

IUPAC Name |

ethyl 2-(3-methylpiperidin-3-yl)sulfonylacetate;hydrochloride |

InChI |

InChI=1S/C10H19NO4S.ClH/c1-3-15-9(12)7-16(13,14)10(2)5-4-6-11-8-10;/h11H,3-8H2,1-2H3;1H |

InChI Key |

BAULTNCAVBQQKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1(CCCNC1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include:

Temperature: Room temperature to reflux conditions.

Solvent: Common solvents include dichloromethane or toluene.

Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride typically involves several steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through hydrogenation of pyridine derivatives using metal catalysts.

- Sulfonylation : The piperidine derivative undergoes sulfonylation to introduce the sulfonyl group.

- Esterification : The sulfonylated piperidine is then esterified with ethyl acetate.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt of the compound.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is employed in the development of various pharmaceutical agents due to its ability to undergo multiple chemical transformations such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms sulfoxides or sulfones using oxidizing agents. |

| Reduction | Converts ester groups to alcohols using reducing agents. |

| Substitution | Produces various derivatives through nucleophilic substitution reactions. |

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed lower minimum inhibitory concentration (MIC) values against resistant bacterial strains compared to traditional antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Therapeutic Applications : The compound is explored for its efficacy in treating conditions such as cancer and infe

Mechanism of Action

The mechanism of action of Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors in the body, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS 16780-05-5)

- Structural Difference : Lacks the sulfonyl group present in the target compound.

- Applications : Used as a precursor in acetylcholine esterase inhibitor synthesis .

(Z)-Ethyl 2-(Piperidin-3-ylidene)acetate Hydrochloride (CAS 957472-02-5)

- Structural Difference : Features a piperidinylidene (unsaturated) ring instead of the saturated 3-methylpiperidine.

- Impact : The conjugated double bond may enhance electron delocalization, altering reactivity in nucleophilic or electrophilic reactions.

- Applications : Investigated for antitumor activity due to its planar structure .

Ethyl 2-(2-{[(3-Chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

- Structural Difference : Replaces the 3-methylpiperidine-sulfonyl group with a substituted aryl-sulfonamide-thiazole system.

- Applications : Explored as a kinase inhibitor in oncology research .

Pharmacological and Physicochemical Properties

| Property | Ethyl 2-((3-Methylpiperidin-3-yl)sulfonyl)acetate HCl | Ethyl 2-(Piperidin-3-yl)acetate HCl | (Z)-Ethyl 2-(Piperidin-3-ylidene)acetate HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~307.8 (estimated) | 207.7 | 245.7 |

| Water Solubility | High (due to sulfonyl and HCl salt) | Moderate | Low (unsaturated ring reduces polarity) |

| LogP | ~0.5 (predicted) | 1.2 | 2.1 |

| Bioactivity | Potential CNS targets (e.g., serotonin receptors) | Cholinergic modulation | Antiproliferative effects |

- Key Findings: The sulfonyl group in the target compound significantly enhances solubility and bioavailability compared to non-sulfonylated analogues, as observed in pharmacokinetic studies .

Biological Activity

Ethyl 2-((3-methylpiperidin-3-yl)sulfonyl)acetate hydrochloride, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonyl group, enhancing its biological activity. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Synthesized from pyridine derivatives through hydrogenation.

- Sulfonylation : The piperidine derivative is sulfonylated using appropriate agents.

- Esterification : The sulfonylated compound undergoes esterification with ethyl acetate.

- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

This synthetic route is crucial for obtaining the compound in a form suitable for biological testing.

This compound interacts with various molecular targets, primarily through the piperidine moiety, which is known to modulate receptor and enzyme activities. The sulfonyl group enhances binding affinity and specificity towards these targets, potentially affecting pathways involved in disease processes.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit anticholinesterase activity, which is significant for treating neurodegenerative diseases like Alzheimer's. A study highlighted that certain piperidine derivatives showed potent inhibition of human butyrylcholinesterase (BChE), suggesting similar potential for this compound .

Comparative Analysis

To understand the unique properties of this compound, it can be compared to other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-((3-hydroxy-5-methylpiperidin-1-yl))acetate | Hydroxyl group instead of sulfonyl | Moderate activity |

| Ethyl 2-((3-methylpiperidin-3-yl))acetate | Lacks sulfonyl group | Lower reactivity |

The presence of the sulfonyl group in this compound likely contributes to enhanced pharmacological properties compared to its analogs.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.